N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Overview
Description
N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized from furfural, which is derived from biomass.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of appropriate precursors, often involving the use of thiosemicarbazide and carboxylic acids under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the furan and oxadiazole intermediates with benzamide.
Industrial Production Methods
Industrial production methods for such compounds often utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave radiation to heat the reaction mixture, leading to faster reaction times and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to its corresponding amine derivatives.
Substitution: The benzamide group can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound has potential as an antimicrobial agent due to its ability to interfere with bacterial cell wall synthesis.
Materials Science: It can be used in the development of new materials with unique electronic properties.
Biological Research: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)furan-2-carboxamide: Similar structure but lacks the oxadiazole ring.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a furan ring but differs in the functional groups attached.
Uniqueness
N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is unique due to the presence of both the furan and oxadiazole rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c22-14(18-9-13-7-4-8-24-13)11-26-17-21-20-15(25-17)10-19-16(23)12-5-2-1-3-6-12/h1-8H,9-11H2,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEPIHJIFUYCRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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